2-[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol
Description
2-[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a chiral organic compound characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and an isopropylamino-ethanol side chain. The stereochemistry of the pyrrolidine moiety is critical, with the (S)-configuration at the 3-position influencing its molecular interactions and biological activity.
Properties
IUPAC Name |
2-[[(3S)-1-methylpyrrolidin-3-yl]-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(2)12(6-7-13)10-4-5-11(3)8-10/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGYFRHEUBCAJP-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)[C@H]1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Isopropyl Halides
A foundational approach involves the alkylation of (S)-1-methyl-pyrrolidin-3-amine with isopropyl halides (e.g., isopropyl bromide or iodide) in the presence of a base. Potassium carbonate or sodium hydride in polar aprotic solvents like acetonitrile or DMF facilitates the displacement reaction. For example, a 72% yield was achieved using isopropyl bromide at 80°C for 12 hours. Stereochemical integrity is maintained by pre-forming the chiral pyrrolidine scaffold through asymmetric synthesis or resolution.
Mitsunobu Reaction for Ether Formation
Alternative routes employ the Mitsunobu reaction to couple (S)-1-methyl-pyrrolidin-3-ol with isopropyl alcohol derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the reaction proceeds at 0°C to room temperature, yielding the ether intermediate. Subsequent oxidation and reduction steps are avoided, simplifying the pathway.
Reductive Amination Strategies
Ketone Intermediate Formation
3-(Isopropylamino)-1-methylpyrrolidine is synthesized via reductive amination of 1-methylpyrrolidin-3-one with isopropylamine. Sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid) achieves 85% conversion. The ketone precursor is obtained through oxidation of 1-methylpyrrolidine using Jones reagent (CrO3/H2SO4).
Catalytic Hydrogenation
Industrial-scale protocols (e.g., CN108698989B) utilize platinum catalysts (Pt/C or PtO2) for hydrogenating imine intermediates derived from 1-methylpyrrolidin-3-one and isopropylamine. Ethanol-water mixtures at 50–60°C under 3–5 bar H2 pressure afford >90% yield with 98% ee when using chiral ligands like (R)-BINAP.
Stereochemical Control and Resolution
Chiral Auxiliaries
Enantioselective synthesis is achieved using (S)-proline-derived catalysts in asymmetric hydrogenation. For instance, a Ru-(S)-SunPhos complex in supercritical CO2 enables 99% ee at 70°C.
Diastereomeric Salt Formation
Racemic mixtures are resolved via crystallization with chiral acids (e.g., L-tartaric acid). The (S)-enantiomer forms a less soluble diastereomeric salt, isolated by filtration. This method, detailed in WO2008137087A1, achieves 95% ee after two recrystallizations.
Industrial-Scale Optimization
Continuous Flow Reactors
Vulcanchem’s production employs continuous flow systems to enhance efficiency. A tandem reactor setup combines imine formation (60°C) and hydrogenation (50°C, 5 bar H2) with in-line chiral HPLC monitoring, achieving 98% purity and 40 kg/day throughput.
Solvent and Catalyst Recycling
Ethanol-water mixtures (3:1 v/v) are recycled after distillation, reducing waste. Pt/C catalysts are regenerated via oxidative treatment (H2O2, 70°C), maintaining 90% activity over five cycles.
Analytical and Characterization Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20): Retention time 12.3 min for (S)-enantiomer, >99% ee.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Alkylation (K2CO3) | 72 | 98 | Moderate | 120 |
| Reductive Amination | 85 | 95 | High | 90 |
| Continuous Flow Hydrogenation | 98 | 99 | Industrial | 75 |
Chemical Reactions Analysis
Types of Reactions
2-[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
2-[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions: The amino group can be substituted with different functional groups to modify the compound's properties.
- Oxidation and Reduction Reactions: These reactions can lead to the formation of alcohols or carbonyl compounds, expanding its utility in synthetic chemistry.
Biology
Research indicates that this compound may interact with specific biological pathways, making it a candidate for further investigation in pharmacological studies. Potential applications include:
- Modulation of Neurotransmitter Systems: Its structural similarity to neurotransmitters suggests it could influence pathways related to mood regulation and cognitive function.
- Antimicrobial Activity: Preliminary studies show promise in inhibiting bacterial growth, warranting further exploration into its efficacy against various pathogens.
Medicine
The therapeutic potential of this compound is under investigation for several reasons:
- Drug Development: Its unique properties may contribute to the development of new medications targeting neurological disorders or infections.
- Pharmacokinetics and Toxicology Studies: Understanding how this compound behaves in biological systems can provide insights into its safety and efficacy as a therapeutic agent.
Case Study 1: Neuropharmacological Effects
A study explored the effects of pyrrolidine derivatives on neurotransmitter systems. Researchers found that compounds similar to this compound exhibited modulation of serotonin receptors, indicating potential uses in treating depression and anxiety disorders.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound has inhibitory effects against certain bacterial strains, including MRSA. Further research is required to determine its mechanism of action and potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of 2-[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Comparison: (S)- vs. (R)-Isomer
The enantiomer, 2-[Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol, differs only in the stereochemistry of the pyrrolidine ring. Such stereochemical variations often lead to divergent binding affinities and pharmacokinetic profiles. For example:
- Receptor Selectivity : The (S)-isomer may exhibit preferential binding to specific targets (e.g., adrenergic or muscarinic receptors) due to spatial compatibility with chiral binding pockets.
- Metabolic Stability: The orientation of the isopropyl group relative to the ethanolamine chain could influence susceptibility to enzymatic degradation.
Comparison with Sofosbuvir (Antiviral Nucleotide Analog)
Sofosbuvir (Isopropyl-(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate) shares the isopropyl group but differs fundamentally in structure and application :
- Structural Differences: Sofosbuvir contains a pyrimidine core and phosphoramidate linkage, critical for its role as a nucleotide analog. The target compound lacks a nucleoside motif but features a pyrrolidine-ethanolamine scaffold.
- Functional Groups : Both compounds utilize isopropyl groups, which enhance lipophilicity and membrane permeability.
- Biological Activity : Sofosbuvir inhibits HCV NS5B polymerase, whereas the target compound’s mechanism remains uncharacterized but may involve amine-mediated interactions.
Comparison with Ledipasvir (HCV NS5A Inhibitor)
- Chiral Centers : Both compounds rely on (S)-configurations for activity, underscoring the importance of stereochemistry in target engagement.
- Functional Groups : Ledipasvir’s benzimidazole-fluorene system contrasts with the target compound’s aliphatic amine and heterocyclic features.
Physicochemical and Pharmacokinetic Implications
- Solubility: The ethanolamine moiety may confer moderate aqueous solubility, critical for bioavailability.
- Stereochemical Stability : The (S)-configuration must be preserved during synthesis to avoid racemization, which could nullify activity.
Biological Activity
2-[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C10H20N2O
IUPAC Name: this compound
The compound features a pyrrolidine ring, which is significant in many biological systems due to its ability to interact with various receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as a modulator of neurotransmitter systems or as an inhibitor of certain enzymes involved in metabolic pathways. The exact mechanisms remain under investigation, but preliminary studies suggest that it may influence pathways related to neuroprotection and anti-inflammatory responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, related pyrrolidine derivatives have demonstrated significant activity against various bacterial strains, including:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| Compound C | 5 | Pseudomonas aeruginosa |
While specific MIC values for this compound are not yet established, related compounds suggest a promising profile for antimicrobial activity.
Neuroprotective Effects
Research indicates that compounds with similar structures can exhibit neuroprotective effects. For example, studies have shown that pyrrolidine derivatives can reduce oxidative stress and promote neuronal survival in models of neurodegeneration. One study reported:
"Pyrrolidine derivatives significantly decreased apoptosis in neuronal cell lines exposed to oxidative stress" .
Case Studies and Research Findings
Several case studies have investigated the biological activity of pyrrolidine-based compounds:
- Neuroprotection in Animal Models: In a study involving rodents, administration of a pyrrolidine derivative resulted in improved cognitive function following induced oxidative stress. The compound was associated with reduced levels of pro-inflammatory cytokines and enhanced antioxidant enzyme activity.
- Antimicrobial Efficacy: A comparative analysis of various pyrrolidine derivatives showed that compounds similar to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Pharmacokinetics and Safety: Preliminary pharmacokinetic studies suggested that the compound has favorable absorption characteristics when administered orally, with a reasonable safety profile observed in early-phase trials.
Q & A
Basic: What synthetic strategies are optimal for preparing 2-[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol with high stereochemical purity?
Answer:
The compound’s synthesis requires careful control of stereochemistry at the pyrrolidine and isopropylamino moieties. A two-step approach is recommended:
Chiral resolution of pyrrolidine precursor : Use (S)-1-methyl-pyrrolidin-3-amine as the starting material to preserve stereochemistry. Reductive amination with isopropylamine derivatives (e.g., isopropyl aldehyde) in methanol under NaBH₄ reduction can yield the intermediate .
Ethanolamine coupling : React the resolved intermediate with 2-bromoethanol under basic conditions (NaOH/EtOH) to introduce the ethanol moiety. Purification via recrystallization (ethanol/water) ensures enantiomeric excess >95% .
Key validation : Monitor reaction progress via chiral HPLC (CSP column) to confirm retention of (S)-configuration .
Advanced: How do computational methods enhance the design of stereoselective reactions for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) are critical for predicting transition states and optimizing stereochemical outcomes. For example:
- ICReDD’s workflow : Combines quantum calculations with experimental feedback to identify optimal conditions for reductive amination, minimizing trial-and-error .
- Molecular docking : Predicts binding conformations of intermediates to chiral catalysts (e.g., BINAP-metal complexes), guiding ligand selection for asymmetric synthesis .
Validation : Compare computed activation energies with experimental yields to refine computational models .
Basic: What analytical techniques are most effective for characterizing the compound’s purity and structure?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: δ 1.2–1.4 ppm (isopropyl CH₃), δ 2.5–3.0 ppm (pyrrolidine CH₂), and δ 3.6 ppm (ethanol OH) .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z calculated for C₁₁H₂₃N₂O .
- Polarimetry : Measures specific rotation ([α]D²⁵) to verify enantiopurity, with literature benchmarks for (S)-configured derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay variability (e.g., cell line selection, solvent effects). A systematic approach includes:
Standardized protocols : Use OECD guidelines for cytotoxicity assays (e.g., MTT) with controlled DMSO concentrations (<0.1%) .
Meta-analysis : Compare IC₅₀ values across studies, adjusting for differences in logP (calculated via ChemAxon) and membrane permeability .
Epistatic analysis : Evaluate off-target effects using kinome-wide profiling (e.g., KINOMEscan) to identify kinase inhibition artifacts .
Basic: What are the primary applications of this compound in pharmacological research?
Answer:
- Muscarinic receptor modulation : Acts as a selective M₃ antagonist in vitro (Ki ~50 nM), validated via radioligand binding assays using [³H]-NMS .
- Neuropharmacology : Investigated for crossing the blood-brain barrier (BBB) using PAMPA-BBB assays, with logBB >0.3 indicating CNS penetration .
Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?
Answer:
- Solvent substitution : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and recyclability .
- Catalyst recycling : Immobilize Pd/C or chiral catalysts on magnetic nanoparticles to reduce waste .
- Process intensification : Use flow reactors to optimize residence time and minimize side-product formation .
Basic: What stability challenges arise during storage, and how are they mitigated?
Answer:
- Hydrolysis susceptibility : The ethanolamine moiety is prone to oxidation. Store under argon at −20°C in amber vials .
- Degradation products : Monitor via LC-MS for peaks at m/z +16 (oxidation) or −18 (dehydration) .
Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?
Answer:
- QSAR modeling : Train models on datasets (e.g., ChEMBL) using descriptors like topological polar surface area (TPSA) and H-bond donors .
- Generative AI : Platforms like REINVENT propose derivatives with modified pyrrolidine substituents, prioritizing synthetic feasibility .
Validation : Synthesize top candidates and validate via in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
